Phenyl 2-(p-tolyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenyl 2-(4-methylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c1-15-11-13-16(14-12-15)18-9-5-6-10-19(18)20(21)22-17-7-3-2-4-8-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMDNGPRRIPLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Phenyl 2 P Tolyl Benzoate and Its Structural Analogues
Classical Esterification Routes
Classical esterification methods remain a fundamental approach for the synthesis of phenyl 2-(p-tolyl)benzoate. One of the most common methods is the Schotten-Baumann reaction, which involves the reaction of a phenol (B47542) with an acyl chloride in the presence of a base. scribd.comresearchgate.net In a typical procedure, phenol is dissolved in an aqueous solution of sodium hydroxide (B78521) to form the sodium phenoxide, which then reacts with benzoyl chloride. scribd.comresearchgate.netyoutube.com The vigorous shaking of the reaction mixture facilitates the benzoylation, leading to the formation of phenyl benzoate (B1203000) as a solid product that is insoluble in water. researchgate.net
Another classical approach involves the direct esterification of a carboxylic acid with a phenol. For instance, the reaction of benzoic acid with phenol can be catalyzed by strong acids. However, this equilibrium-driven reaction often requires the removal of water to achieve high yields. desklib.com A documented synthesis of 2-(p-tolyl)benzoic acid, a precursor for related esters, involves the hydrolysis of methyl 2-(p-tolyl)benzoate using sodium hydroxide in ethanol. prepchem.com The resulting carboxylic acid can then be esterified with phenol using standard methods.
The table below summarizes a typical classical synthesis for a related compound, phenyl benzoate.
| Reactants | Reagents | Product | Yield | Reference |
| Phenol, Benzoyl Chloride | 10% Sodium Hydroxide | Phenyl Benzoate | Not Specified | scribd.comyoutube.com |
| Methyl 2-(p-tolyl)benzoate | Sodium Hydroxide, Ethanol | 2-(p-tolyl)benzoic acid | 100% (crude) | prepchem.com |
Transition Metal-Catalyzed Esterification and Acylation Reactions
Transition metal catalysis offers highly efficient and selective methods for the synthesis of esters like this compound. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. For example, palladium-NHC (N-heterocyclic carbene) complexes have demonstrated remarkable stability and efficiency in the synthesis of a variety of compounds. researchgate.net These catalysts facilitate the oxidative addition and reductive elimination steps in the catalytic cycle, leading to high yields. researchgate.net In one study, a well-defined [Pd(NHC)Cl(1-tBu-indenyl)] pre-catalyst was used for cross-coupling reactions, highlighting the potential of such systems for ester synthesis. researchgate.net
Nickel-catalyzed cross-coupling reactions also provide a viable route. A process for preparing 2-(4-methylphenyl)benzoic acid esters involves the reaction of a methyl 2-(sulfonyloxy)benzoate with a p-tolylzinc halide in the presence of a nickel catalyst, such as one generated in situ from nickel chloride and triphenylphosphine. google.com This method allows for the formation of the C-C bond between the two aromatic rings, followed by esterification.
The following table presents data on a transition metal-catalyzed synthesis relevant to the formation of the core structure.
| Reactants | Catalyst System | Product | Yield | Reference |
| Methyl 2-(methanesulfonyloxy)benzoate, p-tolylzinc bromide | Nickel chloride, triphenylphosphine, n-butyllithium | Methyl 2-(4-methylphenyl)benzoate | 50% | google.com |
| Methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate, p-tolylzinc bromide | Palladium chloride, triphenylphosphine | Methyl 2-(4-methylphenyl)benzoate | 50% | google.com |
| Phenyl benzoate, Phenylboronic acid | [Pd(IPr*)Cl(1-tBu-indenyl)] (1.0 mol%) | Not specified | 95% | researchgate.net |
Novel Synthetic Strategies and Multi-Component Reactions
For example, a one-pot synthesis of (Z)-5-benzylidene-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole was achieved using a dual gold(III)/gold(I) catalytic system. mdpi.com This reaction proceeds via a gold(III)-catalyzed propargylic substitution followed by a gold(I)-catalyzed cyclization. mdpi.com While this specific product is an oxazoline, the underlying principles of sequential catalyzed reactions in a single pot are applicable to the synthesis of other complex aromatic esters.
Another innovative approach involves the synthesis of 1,5-benzothiazepine (B1259763) derivatives from substituted chalcones and 2-aminothiophenol, which can be achieved through both conventional and non-conventional methods. researchgate.net The synthesis of the chalcone (B49325) precursors themselves often involves condensation reactions that can be optimized for efficiency. researchgate.net
Optimization of Reaction Parameters for Yield and Selectivity
The optimization of reaction conditions is crucial for maximizing the yield and selectivity of any synthetic process. Key parameters that are often investigated include the choice of catalyst, solvent, base, temperature, and reaction time.
In the palladium-catalyzed cross-coupling of phenyl benzoate with phenylboronic acid, the catalyst loading and temperature were found to significantly impact the yield. researchgate.net A catalyst loading of 1.0 mol% at room temperature gave an excellent 95% yield. researchgate.net The choice of the N-heterocyclic carbene (NHC) ligand on the palladium catalyst also played a critical role, with the IPr* ligand showing the highest activity. researchgate.net
The effect of solvent is another important consideration. For instance, in the synthesis of 2-arylbenzimidazoles, the use of ZnO nanoparticles as a catalyst was optimized, and the reaction was found to proceed efficiently at room temperature, avoiding the need for hazardous and volatile solvents. researchgate.net
The table below illustrates the impact of reaction conditions on yield in a palladium-catalyzed reaction.
| Catalyst Loading (mol%) | Temperature (°C) | Additive | Yield (%) | Reference |
| 0.5 | 50 | None | 14 | researchgate.net |
| 1.0 | Room Temperature | None | 95 | researchgate.net |
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. uniroma1.itmdpi.com This involves the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.
Solvent-free synthesis, or the use of green solvents like glycerol (B35011), represents a significant step towards more sustainable chemical production. nih.gov For example, a one-pot synthesis of 2-arylbenzothiazoles has been reported in glycerol at ambient temperature without a catalyst, offering a simple and clean procedure with excellent yields. nih.gov Grinding techniques under solvent-free conditions have also been employed for the synthesis of flavones and 2-styrylchromones, demonstrating an eco-friendly alternative to traditional methods. researchgate.net
The use of biocatalysis, employing enzymes to carry out chemical transformations, is another cornerstone of green chemistry. mdpi.com Enzymes operate under mild conditions and often exhibit high selectivity, reducing the formation of byproducts. mdpi.com While specific examples for this compound are not detailed in the provided context, the general trend towards biocatalysis in pharmaceutical and chemical synthesis is strong. mdpi.com
The development of recyclable catalysts is another key aspect of green chemistry. researchgate.net For example, ZnO nanoparticles used in the synthesis of 2-aryl-1,3-benzimidazole derivatives were shown to be recyclable for up to ten cycles without significant loss of activity. researchgate.net
Advanced Structural Elucidation and Spectroscopic Characterization
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the molecular and crystal structure of a compound. However, a thorough search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for Phenyl 2-(p-tolyl)benzoate. The following subsections describe the parameters that would be determined from such a study.
Table 1: Crystallographic Data for this compound (Note: Data not available in published literature)
| Parameter | Value |
|---|---|
| Crystal System | Not Determined |
| Space Group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
Table 2: Selected Bond Lengths and Angles for this compound (Note: Data not available from experimental sources)
| Bond/Angle | Length (Å) / Angle (°) |
|---|---|
| C-O (ester) | Not Determined |
| C=O (ester) | Not Determined |
| C-C (biaryl) | Not Determined |
Analysis of the crystal packing would identify any significant intermolecular forces that stabilize the crystal lattice. For a molecule like this compound, which contains multiple aromatic rings, π-π stacking interactions would be of particular interest. These non-covalent interactions play a critical role in the self-assembly of molecules in the solid state. While the molecule lacks classical hydrogen bond donors, weak C-H···O or C-H···π interactions might also be present. Without crystallographic data, a definitive analysis of these interactions is not possible.
The final step in a crystallographic study involves the refinement of the structural model to ensure its accuracy and reliability. This process generates key statistical parameters, such as the R-factor and the goodness-of-fit, which indicate how well the calculated model matches the experimental diffraction data. The refinement and validation of the crystal structure of this compound have not been reported.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as protons (¹H).
A high-resolution ¹H NMR spectrum of this compound would provide valuable information about its molecular structure. The spectrum would be expected to show distinct signals for the aromatic protons on the phenyl, benzoate (B1203000), and tolyl rings, as well as a characteristic singlet for the aliphatic protons of the methyl group. The chemical shifts (δ) of these protons, their integration values, and their coupling patterns (multiplicity) would allow for the assignment of each signal to specific protons in the molecule. A comprehensive search of the scientific literature did not yield any published ¹H NMR spectral data for this compound.
Table 3: Predicted ¹H NMR Spectral Data for this compound (Note: Experimental data not available in published literature. Predicted values are illustrative.)
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 6.8 - 8.2 | Multiplet |
Carbon-13 (¹³C) NMR Spectral Interpretation for Aromatic and Carbonyl Carbons
The ¹³C NMR spectrum of this compound is predicted to exhibit a number of distinct signals corresponding to the carbonyl carbon and the aromatic carbons of the phenyl and p-tolyl groups. The chemical shifts of these carbons are influenced by their local electronic environment.
The carbonyl carbon of the ester group is expected to be the most deshielded, appearing at the downfield end of the spectrum, typically in the range of 164-166 ppm. This significant downfield shift is due to the electron-withdrawing effect of the adjacent oxygen atom.
The aromatic carbons will resonate in the region of approximately 120-151 ppm. The carbon atom of the phenyl ring directly attached to the ester oxygen (C-O) is anticipated to appear around 150-151 ppm due to the deshielding effect of the oxygen. The ortho, meta, and para carbons of this phenyl ring will show distinct signals. Similarly, the p-tolyl ring will display a unique set of signals. The carbon atom bonded to the other aromatic ring (quaternary carbon) will be found around 140-145 ppm, while the carbon bearing the methyl group will also be a quaternary carbon with a characteristic chemical shift. The methyl carbon itself will be the most shielded, appearing significantly upfield around 21 ppm.
A hypothetical data table for the predicted ¹³C NMR chemical shifts is presented below.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 165.0 |
| C1' (C-O, Phenyl) | 150.8 |
| C1'' (C-C, p-Tolyl) | 144.5 |
| C4'' (C-CH₃, p-Tolyl) | 140.2 |
| Aromatic CHs | 121-134 |
| Methyl (CH₃) | 21.5 |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment
To definitively assign the signals observed in the ¹H and ¹³C NMR spectra and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY would show correlations between adjacent protons on the phenyl and p-tolyl rings, confirming their respective spin systems. For instance, the ortho protons would show correlations to the meta protons on each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). Each protonated aromatic carbon would show a cross-peak with its attached proton, allowing for the unambiguous assignment of the carbon signals for the CH groups in the aromatic rings. The methyl protons would show a correlation to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It allows for the assignment of quaternary carbons (those without attached protons), such as the carbonyl carbon and the carbons at the points of substitution on the aromatic rings. For example, the protons on the phenyl ring ortho to the ester linkage would show a correlation to the carbonyl carbon, confirming the ester connection. Similarly, protons on the p-tolyl ring would show correlations to the quaternary carbons within that ring and to the carbon of the other aromatic ring it is bonded to, confirming the biphenyl (B1667301) linkage.
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis of Characteristic Functional Groups (e.g., Ester Carbonyl, Aromatic Rings)
IR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule through their characteristic vibrational frequencies.
Ester Carbonyl (C=O) Stretch: The most prominent feature in the IR spectrum of this compound would be the intense absorption band corresponding to the C=O stretching vibration of the ester group. For aromatic esters, this band typically appears in the region of 1730-1715 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring can slightly lower this frequency.
Aromatic Ring Vibrations: The presence of the two aromatic rings would give rise to several characteristic bands.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically produce a series of medium to sharp absorptions in the 1600-1450 cm⁻¹ region.
C-O Stretching: The ester C-O stretching vibrations will result in two distinct bands. The aryl-O stretch is expected around 1280-1200 cm⁻¹, and the O-C=O stretch will appear at a lower frequency.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations often produce strong signals in the Raman spectrum, particularly the symmetric "ring breathing" modes. The carbonyl stretch is also Raman active.
High-Resolution Mass Spectrometry (HRMS)
Precise Molecular Weight Determination
HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the calculation of its elemental composition. For this compound (C₂₀H₁₆O₂), the theoretical monoisotopic mass can be calculated with high precision. This experimental value from HRMS would serve as a primary confirmation of the molecular formula.
Fragmentation Pathway Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry, particularly with techniques like electron ionization (EI), induces fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. For this compound, key fragmentation pathways would be expected:
Loss of the Phenoxy Radical: A common fragmentation pathway for phenyl esters is the cleavage of the ester C-O bond, leading to the loss of a phenoxy radical (•OC₆H₅) and the formation of a p-tolylbenzoyl cation.
Formation of the Tropylium Ion: Further fragmentation of the benzoyl cation could occur.
Cleavage of the Biphenyl Bond: Fragmentation could also involve the cleavage of the bond connecting the two aromatic rings.
The observation of these specific fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound.
Mechanistic Investigations of Reactions Involving Phenyl 2 P Tolyl Benzoate
Elucidation of Esterification and Transesterification Mechanisms
The formation of the ester linkage in Phenyl 2-(p-tolyl)benzoate can be achieved through several mechanistic pathways, most notably Fischer-Speier esterification and the Schotten-Baumann reaction.
Fischer-Speier Esterification: This acid-catalyzed reaction involves the condensation of 2-(p-tolyl)benzoic acid with phenol (B47542). The mechanism is a multi-step equilibrium process. masterorganicchemistry.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (phenol) then performs a nucleophilic attack on this activated carbon, leading to a tetrahedral intermediate. masterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the resulting oxonium ion yields the final ester product, this compound. masterorganicchemistry.com The reaction is driven to completion by removing water or using an excess of one reactant. tcu.edu
Schotten-Baumann Reaction: An alternative pathway involves the reaction of a 2-(p-tolyl)benzoyl chloride with p-cresol (B1678582) in the presence of a base. slideshare.net In this method, the base (e.g., pyridine (B92270) or aqueous sodium hydroxide) deprotonates the phenol to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of the acid chloride. The tetrahedral intermediate formed subsequently collapses, eliminating the chloride ion to form the ester. This reaction is generally irreversible and proceeds under milder conditions than Fischer esterification.
Transesterification: Mechanistic studies on related compounds like phenyl benzoate (B1203000) (PB) reveal that transesterification can occur, particularly under thermal or catalytic conditions. For instance, the reaction of PB over zeolite catalysts can lead to intermolecular reactions where two ester molecules react to produce other aromatic compounds. researchgate.net A similar pathway can be postulated for this compound, where it could react with other alcohols or esters present in the system, leading to an exchange of the alkoxy or phenoxy group through a tetrahedral intermediate.
Reaction Kinetics and Thermodynamics of Ester Linkage Formation and Cleavage
The formation of this compound via Fischer esterification is an equilibrium-controlled process. The thermodynamics are governed by the relative stabilities of the reactants and products, with the equilibrium constant (K) defining the maximum achievable yield under specific conditions. tcu.edu To shift the equilibrium towards the product side, strategies such as using a large excess of one reactant or the continuous removal of water are employed. tcu.edu
The cleavage of the ester linkage, typically via hydrolysis, has been the subject of detailed kinetic studies. The rate of hydrolysis is significantly influenced by pH and the nature of substituents on the aromatic rings.
Effect of pH: Studies on similar aromatic esters, such as p-tolyl hydrogen succinate, show that the rate of hydrolysis is pH-dependent. The rate is typically at a minimum in mildly acidic conditions (around pH 2) and increases in both strongly acidic and alkaline environments. rsc.org
Kinetics of Catalyzed Hydrolysis: The hydrolysis can be catalyzed by various species. The o-iodosobenzoate (B1240650) (IBA⁻) anion, for example, has been shown to be a highly efficient nucleophilic catalyst for the cleavage of substituted phenyl benzoates. researchgate.net Kinetic data indicates that the rate-limiting step in this catalyzed hydrolysis is the collapse of the tetrahedral intermediate formed between the ester and the catalyst. researchgate.net
The following interactive table presents kinetic data for the hydrolysis of related substituted phenyl esters, illustrating the impact of substituents on the reaction rate.
| Substituent on Phenoxy Group | Relative Rate of Hydrolysis |
| p-Chlorophenyl | Higher |
| Phenyl | Intermediate |
| p-Tolyl | Lower |
| This table is based on findings for phenyl hydrogen succinates, demonstrating that electron-withdrawing groups on the phenoxy moiety increase the rate of hydrolysis, while electron-donating groups decrease it. rsc.org |
Aromatic Substitution Reactions on the Phenyl and Tolyl Moieties
This compound has two aromatic rings that can undergo electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are dictated by the electronic effects of the ester group and the methyl substituent. The general mechanism for EAS proceeds via a two-step pathway: initial attack by an electrophile to form a positively charged carbocation intermediate (a benzenium ion), followed by the loss of a proton to restore aromaticity. msu.edulibretexts.org
Reactivity of the Rings: The ester group (-O-C=O)- influences the two rings differently.
The 2-(p-tolyl)benzoyl Ring: The carbonyl group is electron-withdrawing and deactivates this ring towards electrophilic attack. Any substitution that does occur is directed to the meta positions relative to the carbonyl. vaia.com
The Phenyl Ring (derived from phenol): The ester oxygen atom donates electron density to this ring via resonance, making it activated towards electrophilic substitution. reddit.com
Therefore, electrophilic substitution will preferentially occur on the activated phenyl ring derived from phenol.
Regioselectivity: The activating ester oxygen is an ortho, para-director. reddit.com In this compound, the tolyl group already has a methyl substituent at the para-position. This methyl group is also an activating, ortho, para-director. The combined directing effects mean that incoming electrophiles will be directed to the positions ortho to the ester oxygen.
Common electrophilic aromatic substitution reactions are summarized in the table below.
| Reaction Type | Reagent | Electrophile (E⁺) |
| Halogenation | Br₂/FeBr₃ | Br⁺ |
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ |
| Sulfonation | SO₃/H₂SO₄ | SO₃H⁺ |
| Friedel-Crafts Alkylation | R-Cl/AlCl₃ | R⁺ |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ |
| Table adapted from general principles of electrophilic aromatic substitution. msu.edu |
Influence of Substituent Effects on Reaction Pathways
Substituents on either aromatic ring have a profound influence on both the reactivity and the regioselectivity of reactions involving this compound. These effects can be electronic (inductive and resonance) or steric.
Influence on Ester Cleavage: During the hydrolysis of the ester, the nature of the substituent on the phenoxy leaving group is critical. Electron-withdrawing groups (like -Cl or -NO₂) stabilize the resulting phenoxide ion, making it a better leaving group and thus increasing the rate of hydrolysis. rsc.org Conversely, electron-donating groups (like the methyl group in the p-tolyl moiety) destabilize the negative charge on the leaving phenoxide, slowing down the reaction rate. rsc.org The quantitative relationship between substituent electronic effects and reaction rates is often described by the Hammett equation, which correlates rate constants with substituent constants (σ). researchgate.netresearchgate.net
Influence on Aromatic Substitution: For EAS reactions, substituents determine which ring is attacked and where on that ring the new substituent adds.
Activating Groups: The ester oxygen and the methyl group are both activating groups, increasing the electron density of the tolyl ring and making it more susceptible to electrophilic attack than the benzoyl ring. reddit.com
Directing Effects: These activating groups direct incoming electrophiles to the ortho and para positions. Since the methyl group is at the para position on the tolyl ring, substitution is directed to the two ortho positions (relative to the ester linkage).
The directing effects of common substituents are summarized below.
| Substituent Type | Examples | Directing Effect | Ring Activity |
| Activating | -O-R, -CH₃ | Ortho, Para | Activating |
| Deactivating | -C=O, -NO₂ | Meta | Deactivating |
| Deactivating | -Cl, -Br | Ortho, Para | Deactivating |
| Table of general substituent effects in electrophilic aromatic substitution. msu.edu |
The transmission of these electronic effects through the ester moiety has also been analyzed using spectroscopic methods like 13C NMR, providing a deeper understanding of how substituents influence the electronic environment of the entire molecule. psu.edu
Exploration of Multi-Coupling Reaction Pathways
Research on related aromatic esters has uncovered complex reaction networks that can be described as multi-coupling pathways, especially under catalytic conditions. For example, studies on phenyl benzoate (PB) using zeolite catalysts have shown that it can undergo an intermolecular reaction where two molecules of PB couple to form p-benzoylphenyl benzoate (p-BPB) and phenol. researchgate.net
This initial coupling can be followed by consecutive reactions. The newly formed phenol can then react with another molecule of PB or with the p-BPB product, leading to the formation of various hydroxybenzophenone (HBP) isomers. researchgate.net This cascade of reactions illustrates a multi-coupling pathway where the initial substrate generates intermediates that participate in subsequent coupling steps.
A similar reaction network can be proposed for this compound. Under appropriate thermal or catalytic conditions, it could undergo self-coupling or react with other aromatic species present. This could lead to a complex mixture of products, including polyaromatic ethers and ketones, formed through a series of sequential coupling and substitution reactions.
Computational Approaches to Reaction Mechanism Prediction
Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. Methods like Density Functional Theory (DFT) are frequently used to model the reaction pathways of aromatic compounds. researchgate.net
For reactions involving this compound, computational approaches can provide key insights:
Mapping Potential Energy Surfaces: Calculations can map the entire potential energy surface of a reaction. This allows for the identification of reactants, products, and all possible intermediates and transition states. kaust.edu.sa
Determining Reaction Energetics: By calculating the energies of these species, researchers can determine the activation energy barriers for different potential pathways. The path with the lowest energy barrier is typically the most favorable kinetically. kaust.edu.sa
Validating Mechanisms: Computational results are often used to support or refute proposed mechanisms based on experimental observations. For example, DFT calculations have been used to confirm that certain thermal rearrangements proceed through a specific type of cyclic transition state. researchgate.net
The table below summarizes the application of computational methods in mechanistic studies.
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Calculation of electronic structure and energies | Energies of reactants, intermediates, transition states; reaction thermochemistry. researchgate.net |
| Transition State Theory (TST) | Calculation of reaction rate coefficients | Prediction of reaction kinetics and temperature dependence. kaust.edu.sa |
| Potential Energy Surface (PES) Scanning | Exploration of reaction coordinates | Identification of minimum energy pathways and possible side reactions. researchgate.netkaust.edu.sa |
These computational tools allow for a detailed, atomistic prediction of reaction mechanisms, regioselectivity, and kinetic outcomes, complementing experimental investigations.
Theoretical and Computational Chemistry Studies on Phenyl 2 P Tolyl Benzoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For Phenyl 2-(p-tolyl)benzoate, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei.
A typical approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set describes the atomic orbitals used to construct the molecular orbitals. Studies on the related compound, phenyl benzoate (B1203000), have utilized methods like Hartree-Fock (HF), DFT, and Møller-Plesset perturbation theory (MP2) with various basis sets to determine its structure. nih.gov For this compound, such calculations would yield important data on bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its molecular shape.
Illustrative Data for Phenyl Benzoate Geometry Optimization: The following table is based on findings for the related compound, phenyl benzoate, and is for illustrative purposes only.
| Parameter | Calculated Value (B3LYP/6-31+G*) |
| C=O Bond Length | ~1.2 Å |
| C-O (Ester) Bond Length | ~1.35 Å |
| Ph-O Dihedral Angle | Variable, influences conformation |
| Ph-C Dihedral Angle | Variable, influences conformation |
Quantum Chemical Descriptors and Reactivity Predictions
Once the optimized geometry is obtained, a wealth of quantum chemical descriptors can be calculated to predict the reactivity of this compound. These descriptors are derived from the electronic structure and provide insights into the molecule's stability and reaction tendencies.
Key descriptors include:
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.
Ionization Potential and Electron Affinity: These can be estimated from the HOMO and LUMO energies and relate to the ease of removing or adding an electron, respectively.
Global Reactivity Descriptors: Electronegativity, chemical hardness, and softness can be calculated to provide a more quantitative measure of reactivity.
Studies on similar biphenyl (B1667301) derivatives have used these descriptors to understand their chemical behavior. tandfonline.com For this compound, these calculations would help predict which parts of the molecule are most likely to engage in chemical reactions.
Illustrative Quantum Chemical Descriptors for a Biphenyl Derivative: The following table is based on findings for the related compound, Biphenyl-4-carboxylic acid, and is for illustrative purposes only.
| Descriptor | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data.
Vibrational Frequencies (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, the vibrational modes of the molecule can be determined. These correspond to the peaks observed in infrared (IR) and Raman spectroscopy. Theoretical spectra for related molecules like phenyl benzoate have shown excellent agreement with experimental data after applying scaling factors to account for systematic errors in the calculations. nih.gov
NMR Chemical Shifts: The magnetic shielding of each nucleus can be calculated to predict Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C). These predictions are highly sensitive to the molecular geometry and electronic environment, making them a powerful tool for structure verification. Theoretical analysis of chemical shifts has been performed for other biphenyl compounds. tandfonline.com
Illustrative Predicted Vibrational Frequencies for Phenyl Benzoate: The following table is based on findings for the related compound, phenyl benzoate, and is for illustrative purposes only.
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| C=O Stretch | ~1750 cm⁻¹ |
| Aromatic C-H Stretch | ~3100 cm⁻¹ |
| C-O Stretch | ~1250 cm⁻¹ |
Conformational Landscape Exploration and Energy Minima Identification
Due to the presence of single bonds, this compound can adopt various spatial orientations, or conformations. The phenyl and p-tolyl groups can rotate relative to the central benzoate core. A conformational analysis would involve systematically rotating these groups and calculating the energy of each resulting structure. This allows for the mapping of the potential energy surface.
The goal is to identify the global energy minimum, which represents the most stable conformation of the molecule, as well as any other low-energy local minima. This information is critical as the conformation can significantly influence the molecule's physical and biological properties. For phenyl benzoate, the shape of the potential energy functions for the torsion of the phenyl groups has been estimated using DFT. nih.gov
Analysis of Molecular Orbitals and Charge Distribution
A detailed analysis of the molecular orbitals (MOs), particularly the HOMO and LUMO, reveals where the electrons are most available to participate in reactions. For this compound, visualizing the distribution of these orbitals would indicate the nucleophilic and electrophilic sites.
Furthermore, calculating the distribution of electron density can be done through various methods, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. tandfonline.com This provides atomic charges, showing which atoms are electron-rich and which are electron-poor. A Molecular Electrostatic Potential (MEP) map can also be generated, which visually represents the charge distribution on the molecule's surface, highlighting regions prone to electrostatic interactions.
Intermolecular Interaction Analysis using Computational Methods
Understanding how molecules of this compound interact with each other is key to explaining its bulk properties, such as its melting point and crystal structure. Computational methods can be used to study these non-covalent interactions, which include van der Waals forces, dipole-dipole interactions, and potential π-π stacking between the aromatic rings.
By placing two or more molecules of this compound in a computational model, the interaction energies and preferred orientations can be calculated. This can help in predicting the crystal packing and understanding the forces that govern its solid-state structure.
Coordination Chemistry and Organometallic Applications of Phenyl 2 P Tolyl Benzoate Derivatives
Design and Synthesis of Phenyl 2-(p-tolyl)benzoate-Derived Ligands
The synthesis of benzoate-type ligands is typically straightforward. For instance, p-tolyl benzoate (B1203000) can be prepared from para-cresol sodium salt and benzoyl chloride. chemicalbook.com Similarly, phenyl benzoate is synthesized via the Schotten-Baumann reaction, where phenol (B47542) reacts with benzoyl chloride in the presence of a base like sodium hydroxide (B78521). researchgate.netyoutube.comyoutube.com The synthesis of 2-(p-tolyl)benzoic acid, a direct precursor to the ester, can be achieved by the hydrolysis of its methyl ester, methyl 2-(p-tolyl)benzoate. prepchem.comgoogle.com
To create ligands for coordination chemistry, this compound could be functionalized with donor groups capable of binding to metal ions. This could involve introducing nitrogen-containing groups (like pyridine (B92270) or imidazole), additional carboxylates, or hydroxyl groups to the phenyl or tolyl rings. These modifications would allow the molecule to act as a chelating or bridging ligand, facilitating the assembly of polynuclear metal complexes. For example, the synthesis of purine-containing benzohydrazides has been accomplished by first preparing an ethyl-4-((7H-purin-6-yl) amino) benzoate intermediate, demonstrating a viable route to functionalized benzoate derivatives. mdpi.com
A hypothetical synthetic route to a this compound-derived ligand could involve:
Suzuki or Negishi Coupling: Coupling of a protected 2-halobenzoic acid derivative with a p-tolylboronic acid or organozinc reagent to form the 2-(p-tolyl)benzoic acid backbone.
Functionalization: Introduction of donor groups onto the aromatic rings.
Esterification: Reaction of the functionalized 2-(p-tolyl)benzoic acid with a substituted phenol to form the final ligand.
Formation of Metal Complexes with Transition and Main Group Metals
Benzoate ligands and their derivatives readily form complexes with a wide array of transition and main group metals, including but not limited to Cu(II), Zn(II), Ni(II), Mn(II), Cr(II), and Pb(II). researchgate.netmdpi.comnih.govmdpi.com The formation of these complexes is influenced by several factors, including the solvent, the nature of the substituents on the benzoate ligand, and the presence of ancillary ligands. mdpi.commdpi.com
For instance, reactions of zinc benzoates with N,N,N′,N′-tetramethylethylenediamine (tmeda) have yielded six-coordinate zinc complexes. nih.gov Similarly, mononuclear zinc(II) and dinuclear nickel(II) benzoate complexes have been synthesized using 1-methyl-4,5-diphenylimidazole as a co-ligand. nih.gov The solvent can play a crucial role; for example, different lead(II) benzoate complexes were obtained when reactions were carried out in water, DMSO, or methanol. mdpi.com Given this precedent, derivatives of this compound would be expected to form stable complexes with various metals, with the specific outcome depending on the reaction conditions and any additional coordinating groups on the ligand.
Structural Characterization of Coordination Compounds (e.g., Ligand Binding Modes, Coordination Geometry)
The structural diversity of metal benzoate complexes is vast, owing to the flexible coordination modes of the carboxylate group. It can act as a monodentate ligand, a bidentate chelating ligand, or a bidentate bridging ligand. These binding modes lead to a variety of coordination geometries and nuclearities, from simple mononuclear species to complex polynuclear clusters and coordination polymers.
Mononuclear Complexes: In the complex [Zn(O2CPh)2(L)2] (where L is 1-methyl-4,5-diphenylimidazole), the benzoate ligands are monodentate, resulting in a distorted tetrahedral geometry around the Zn(II) center. nih.gov
Dinuclear Complexes: A common structural motif is the "paddle-wheel" structure, seen in [Ni2(O2CPh)4(L)2], where four benzoate ligands bridge two nickel centers. nih.gov Dimeric zinc complexes with bridging benzoates have also been characterized. nih.gov
Polynuclear Clusters and Coordination Polymers: Zinc benzoates with electron-donating groups can form tetranuclear oxo-centered clusters like Zn4O(O2CAr)6. nih.govacs.org With linking ligands like 4,4'-bipyridine, 1D coordination polymers with zigzag chains can be formed, where the benzoate acts as a monodentate ligand. ub.edu Lead(II) benzoate can form 2D layered metal-organic frameworks. nih.gov
The bulky nature of a this compound ligand would likely influence the resulting structures. The steric hindrance from the orthogonal phenyl and tolyl rings could favor lower coordination numbers or lead to the formation of specific, well-defined cavities within a coordination polymer. The dihedral angle between the phenyl rings, reported as 60.17° for p-tolyl benzoate, is a critical parameter that would dictate the ligand's spatial orientation. chemicalbook.comchemicalbook.com
Table 1: Structural Characteristics of Selected Metal Benzoate Complexes
| Compound | Metal Ion | Coordination Geometry | Benzoate Binding Mode | Nuclearity | Reference |
|---|---|---|---|---|---|
| [Zn(O2CPh)2(L)2] | Zn(II) | Distorted Tetrahedral | Monodentate | Mononuclear | nih.gov |
| [Ni2(O2CPh)4(L)2] | Ni(II) | Square Pyramidal | Bidentate Bridging (syn-syn) | Dinuclear (Paddle-wheel) | nih.gov |
| Zn4O(O2CAr)6 (Ar = p-OMeC6H4) | Zn(II) | Tetrahedral | Bidentate Bridging | Tetranuclear (Oxo-cluster) | nih.govacs.org |
| [Cu2(o-Br-Bz)3(bipy)2]+ | Cu(II) | Distorted Square Pyramidal | Monodentate & Bidentate Bridging | Dinuclear | mdpi.com |
| [Mo2(p-O2CC6H4CF3)4·2THF] | Mo(II) | Paddle-wheel | Bidentate Bridging | Dinuclear | nih.gov |
Investigations into Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of metal benzoate complexes are highly dependent on the choice of metal ion, the coordination environment, and the nuclearity of the complex.
Manganese Complexes: Manganese benzoate complexes are extensively studied for their magnetic properties. The benzoate ligand can mediate magnetic exchange interactions between manganese ions, leading to materials with interesting properties, such as single-molecule magnets (SMMs). The electronic structure of manganese in various oxidation states (II, III, IV) within oxide and coordination complexes has been probed using advanced spectroscopic techniques like X-ray absorption and emission spectroscopy, which are crucial for understanding the magnetic behavior. nih.govnih.gov Studies on Mn12 2-Cl benzoate clusters have revealed a high entropy change, indicating a significant magnetocaloric effect. researchgate.net
Nickel Complexes: Ni(II) dimethoxybenzoates have been shown to be paramagnetic, obeying the Curie-Weiss law. scielo.br Their effective magnetic moments at room temperature are typically higher than the spin-only value, suggesting orbital contributions. scielo.br In a dinuclear Ni(II) complex with radical ligands, ferromagnetic coupling was observed between the metal center and the radical, a property that is desirable for creating molecular magnets. nih.gov
Chromium Complexes: Dinuclear chromium(II) benzoate complexes exhibit magnetic coupling, and their HOMO/LUMO energy levels are linearly dependent on the pKa of the corresponding benzoic acid, showing how electronic properties can be systematically tuned. researchgate.net
For a hypothetical complex of this compound, the large separation between metal centers that could be enforced by the bulky ligand might lead to weak magnetic coupling. However, if the ligand were functionalized to create shorter bridging pathways, interesting magnetic phenomena could emerge.
Table 2: Magnetic Properties of Selected Benzoate-Related Complexes
| Complex Type | Metal Ion(s) | Magnetic Behavior | Key Finding | Reference |
|---|---|---|---|---|
| Ni(II) dimethoxybenzoates | Ni(II) | Paramagnetic | Obeys Curie-Weiss law; effective magnetic moment indicates orbital contribution. | scielo.br |
| [NiII(hfac)2(PyBTM)2] (with radical ligand) | Ni(II) | Ferromagnetic Coupling | Intramolecular ferromagnetic exchange between Ni(II) and radical spins (J/kB = +21.8 K). | nih.gov |
| Substituted benzoate-bridged dichromium | Cr(II) | Magnetic Coupling | Magnetic coupling energies and orbital energies depend linearly on the pKa of the benzoic acid. | researchgate.net |
| Mn12 2-Cl benzoate | Mn(II/III/IV) | Magnetocaloric Effect | High entropy change observed around the blocking temperature of magnetization. | researchgate.net |
Applications in Catalysis or Materials Science
Metal complexes derived from benzoate ligands have found applications in both catalysis and materials science.
Catalysis: Zinc benzoate complexes have been shown to be effective catalysts for the copolymerization of carbon dioxide and epoxides to produce polycarbonates. nih.gov The use of metal complexes in catalysis is a broad field, with applications in oxidation, hydrogenation, and C-N coupling reactions. mdpi.comnih.govresearchgate.net Layered lead benzoate has been suggested as a potential base catalyst. nih.gov Given the structural control offered by bulky ligands, this compound complexes could be designed to create specific catalytic pockets for shape-selective catalysis.
Materials Science: Phenyl benzoate itself is used as a plasticizer and in the synthesis of polymers like polyimides. sigmaaldrich.compolymeradd.co.th Phenyl benzoate derivatives are also key components in liquid crystal compositions, highlighting their potential in advanced optical materials. google.com Furthermore, the study of manganese benzoate clusters is critical for developing molecular magnets for data storage applications. Phenyl benzoate derivatives possessing terminal hydroxyl groups have also been investigated for their anticancer properties, forming nanoparticles that inhibit cancer cell growth. rsc.orgnih.gov The unique, rigid, and bulky structure of this compound could be exploited to create porous materials for gas storage or as a component in liquid crystalline materials.
Advanced Chemical Transformations and Functionalization of Phenyl 2 P Tolyl Benzoate
Selective Derivatization of the Aromatic Rings
The two aromatic rings of phenyl 2-(p-tolyl)benzoate exhibit different reactivities towards electrophilic aromatic substitution due to the electronic effects of their respective substituents.
The p-tolyl ring is activated by the electron-donating methyl group, which directs incoming electrophiles to the ortho and para positions. Given that the para position is already substituted, electrophilic attack is expected to occur primarily at the positions ortho to the methyl group.
The phenyl ring of the benzoate (B1203000) group is part of a phenyl ester moiety. The ester oxygen's lone pairs can donate electron density to this ring, thus activating it towards electrophilic substitution, primarily at the ortho and para positions. reddit.com Conversely, the carbonyl group of the ester deactivates the other phenyl ring (the one derived from benzoic acid), making it less susceptible to electrophilic attack and directing incoming groups to the meta position. reddit.com
This difference in reactivity allows for selective functionalization. For instance, under mild electrophilic conditions, substitution would be favored on the p-tolyl and phenoxy rings.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reagent/Reaction | Target Ring | Predicted Major Product(s) |
| Br₂/FeBr₃ (Bromination) | p-Tolyl ring | Phenyl 2-(3-bromo-4-methylphenyl)benzoate |
| HNO₃/H₂SO₄ (Nitration) | p-Tolyl ring | Phenyl 2-(3-nitro-4-methylphenyl)benzoate |
| SO₃/H₂SO₄ (Sulfonation) | p-Tolyl ring | Phenyl 2-(3-sulfo-4-methylphenyl)benzoate |
| CH₃Cl/AlCl₃ (Friedel-Crafts Alkylation) | p-Tolyl ring | Phenyl 2-(3,4-dimethylphenyl)benzoate |
| CH₃COCl/AlCl₃ (Friedel-Crafts Acylation) | p-Tolyl ring | Phenyl 2-(3-acetyl-4-methylphenyl)benzoate |
This table is based on general principles of electrophilic aromatic substitution and the directing effects of substituents.
Modifications at the Ester Carbonyl Group
The ester functional group is a versatile handle for a variety of chemical transformations.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(p-tolyl)benzoic acid and phenol (B47542). This reaction is fundamental for cleaving the ester bond and accessing the constituent acid and alcohol moieties. A study on related phenyl X-substituted benzoates has shown that the reaction mechanism can proceed through an addition intermediate, with its formation being the rate-determining step in the presence of anionic nucleophiles. nih.gov
Amidation: Reaction with amines can convert the ester into the corresponding amides. This transformation is typically carried out by heating the ester with an amine, sometimes in the presence of a catalyst. This allows for the introduction of a wide range of nitrogen-containing functional groups.
Reduction: The ester carbonyl group can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester to (2-(p-tolyl)phenyl)methanol and phenol.
Grignard Reaction: Reaction with Grignard reagents (RMgX) would lead to the formation of a tertiary alcohol, with the addition of two equivalents of the Grignard reagent to the carbonyl carbon.
Synthesis of this compound-Based Polymers or Macromolecules
While there are no specific reports on polymers derived directly from this compound, its structure suggests several pathways for its incorporation into polymeric materials. This could be achieved by introducing polymerizable functional groups onto one of the aromatic rings.
For instance, a vinyl group could be introduced via a Heck reaction or by functional group manipulation of a substituent like a bromo group. The resulting vinyl-functionalized monomer could then undergo free-radical or controlled radical polymerization to yield a polystyrene-type polymer with pendant biaryl ester groups. The synthesis of polymers from active ester monomers based on 4-vinylbenzoic acid has been demonstrated, suggesting the feasibility of such an approach. researchgate.net
Alternatively, the introduction of two reactive functional groups, such as a hydroxyl or carboxylic acid group on each of the terminal phenyl rings, would create an AB-type monomer suitable for polycondensation reactions. This could lead to the formation of aromatic polyesters or polyamides with the biaryl unit in the main chain. The synthesis of fully aromatic thermotropic copolyesters from monomers like vanillic and hydroxybenzoic acids demonstrates the potential for creating high-performance polymers from aromatic building blocks. nih.gov
Table 2: Potential Polymerization Strategies for this compound Derivatives
| Polymerization Type | Monomer Synthesis | Resulting Polymer |
| Chain-growth polymerization | Introduction of a vinyl or acrylate (B77674) group | Polystyrene or polyacrylate with pendant biaryl ester groups |
| Step-growth polymerization | Introduction of diol, dicarboxylic acid, or diamine functionalities | Aromatic polyesters, polyamides, or poly(ester-amide)s |
Stereoselective Syntheses of Chiral Analogues
The 2-substituted biaryl structure of this compound can give rise to atropisomerism, where rotation around the single bond connecting the two aryl rings is restricted. This results in the existence of stable, non-superimposable stereoisomers (enantiomers). The synthesis of such chiral biaryls is a significant area of research.
The enantioselective synthesis of chiral analogues of this compound could be achieved through various modern synthetic methods. One of the most powerful techniques is the Suzuki-Miyaura cross-coupling reaction using a chiral palladium catalyst. yau-awards.comresearchgate.net This would involve the coupling of a phenyl boronic acid derivative with a 2-bromo-p-tolylbenzoic acid ester, or vice versa, in the presence of a chiral ligand that can induce asymmetry in the product.
Another approach is through enzymatic kinetic resolution. acs.org In this method, a racemic mixture of a chiral precursor is subjected to a reaction catalyzed by an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.
The development of catalytic asymmetric methods for the synthesis of biaryl ethers and related atropisomers is an active field, and these strategies could be adapted for the synthesis of chiral this compound analogues. rsc.org
This compound in Organic Catalysis
Biaryl compounds are of great importance as ligands for transition metal catalysts and as organocatalysts themselves. acs.orgnih.gov The atropisomeric chirality of many biaryl systems is crucial for inducing enantioselectivity in a wide range of chemical reactions.
While this compound itself is not a known catalyst, it can serve as a valuable precursor for the synthesis of novel chiral ligands. For example, the introduction of phosphine (B1218219) groups ortho to the biaryl axis could lead to the formation of new P,P-bidentate ligands. The stereochemistry of these ligands would be controlled by the atropisomerism of the biaryl backbone.
Furthermore, functionalization of the aromatic rings with acidic or basic moieties could lead to the development of chiral Brønsted acid or base catalysts. The modular nature of the this compound scaffold allows for systematic tuning of the steric and electronic properties of the resulting catalysts, which is essential for optimizing their performance in asymmetric synthesis. The use of biaryl structures in natural product biosynthesis highlights the efficiency of these scaffolds in directing chemical reactions. nih.gov
Q & A
Q. What are the optimal synthetic conditions for Phenyl 2-(p-tolyl)benzoate to maximize yield and purity?
- Methodological Answer : Esterification under acid-catalyzed conditions (e.g., using H₂SO₄ or p-toluenesulfonic acid) is a common approach. Reflux in anhydrous toluene or dichloromethane for 12–24 hours ensures complete reaction. Monitor progress via TLC (silica gel, hexane/ethyl acetate 7:3). Purify via column chromatography (SiO₂, gradient elution with hexane/EtOAc) or recrystallization from ethyl acetate, as demonstrated in analogous benzoate syntheses . Yield optimization may require controlled stoichiometry (1:1.2 molar ratio of acid to phenol derivative) and inert atmosphere to prevent oxidation.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–8.0 ppm for phenyl and p-tolyl groups) and ester carbonyl (δ ~165–170 ppm). The methyl group on the p-tolyl moiety appears as a singlet (~δ 2.3 ppm).
- HRMS : Confirm molecular ion peak matching the exact mass (C₂₀H₁₆O₂: 288.1150).
- FT-IR : Ester C=O stretch (~1720 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹).
Cross-reference spectral data with structurally similar compounds like methyl 2-(p-tolyl)benzoate and p-tolyl 2-(methylthio)benzoate .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodological Answer : Use Hansen solubility parameters (δD, δP, δH) to predict solubility. Polar aprotic solvents (DMSO, DMF) typically dissolve aromatic esters, while non-polar solvents (hexane) may precipitate the compound.
Advanced Research Questions
Q. How can contradictory spectral data between this compound and its analogs be resolved?
- Methodological Answer : Contradictions may arise from substituent effects (e.g., electron-donating p-tolyl vs. electron-withdrawing groups). For example:
- Compare ¹³C NMR shifts of the ester carbonyl in derivatives with varying para-substituents.
- Use DFT calculations to model electronic environments and predict chemical shifts .
- Validate purity via HPLC (C18 column, acetonitrile/water gradient) to rule out byproducts.
Q. What strategies are effective for evaluating in vitro biological activity of this compound?
- Methodological Answer :
- Cell Viability Assays : Use MTT or resazurin assays on cancer cell lines (e.g., MGC-803, HT-29). Prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity).
- IC₅₀ Determination : Dose-response curves over 48–72 hours, with triplicate replicates. Reference protocols for methyl benzoate derivatives showing IC₅₀ values in the μg/mL range .
- Mechanistic Studies : Combine with flow cytometry (apoptosis detection) or Western blotting (pathway analysis).
Q. How can computational modeling predict the drug-likeness of this compound?
- Methodological Answer :
- QSAR Models : Input physicochemical properties (LogP, PSA ≈ 51.6 Ų ) into platforms like Schrödinger or MOE.
- Molecular Docking : Screen against targets (e.g., cyclooxygenase-2) using AutoDock Vina. Compare binding affinities with known inhibitors.
- ADMET Prediction : Use SwissADME to assess bioavailability, BBB permeability, and CYP450 interactions.
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields of this compound derivatives?
- Methodological Answer :
- Reaction Monitoring : Use in-situ IR or LC-MS to detect intermediates/byproducts.
- Steric Effects : Bulky substituents (e.g., piperazine-linked quinoline derivatives ) may reduce yields. Optimize via microwave-assisted synthesis for faster kinetics.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) vs. Brønsted acids for esterification efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
